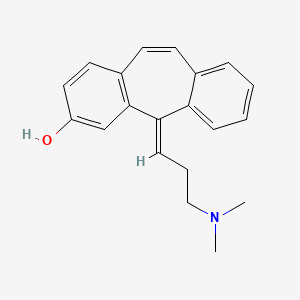
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol ist eine chemische Verbindung, die einen Pyridinring aufweist, der mit Hydroxymethyl- und Trifluormethylgruppen substituiert ist. Das Vorhandensein der Trifluormethylgruppe verleiht ihr einzigartige chemische Eigenschaften, die sie in verschiedenen Bereichen wie Pharmazie, Agrochemie und Materialwissenschaften wertvoll machen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ein gängiges Verfahren ist die radikalische Trifluormethylierung, bei der kohlenstoffzentrierte Radikalzwischenprodukte verwendet werden . Dieser Prozess kann unter verschiedenen Bedingungen durchgeführt werden, wobei häufig spezifische Katalysatoren und Reagenzien erforderlich sind, um die gewünschte Substitution zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Verfahren können je nach den spezifischen Anforderungen und der verfügbaren Technologie variieren, folgen jedoch im Allgemeinen den Prinzipien der radikalischen Trifluormethylierung und anderen etablierten Synthesewegen .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Die Trifluormethylgruppe kann an Substitutionsreaktionen teilnehmen, die häufig Nukleophile oder Elektrophile beinhalten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen .
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Hydroxymethylgruppe Aldehyde oder Carbonsäuren ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in den Pyridinring einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, insbesondere in der Arzneimittelentwicklung.
Industrie: Wird zur Herstellung von Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die Reaktivität und Bindungsaffinität der Verbindung beeinflussen und so ihr gesamtes biologisches und chemisches Verhalten beeinflussen. Spezifische Signalwege und Zielstrukturen hängen vom Kontext ihrer Anwendung ab, wie z. B. Enzyminhibition oder Rezeptorbindung in biologischen Systemen .
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(Trifluoromethyl)-2-pyridon: Ähnliche Struktur, jedoch ohne die Hydroxymethylgruppe.
2-Hydroxy-5-trifluoromethylpyridin: Eine weitere verwandte Verbindung mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol ist einzigartig durch das Vorhandensein sowohl der Hydroxymethyl- als auch der Trifluormethylgruppe, die ihr unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht sie für bestimmte Anwendungen wertvoll, bei denen diese funktionellen Gruppen eine entscheidende Rolle spielen .
Eigenschaften
Molekularformel |
C7H6F3NO2 |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-2,12H,3H2,(H,11,13) |
InChI-Schlüssel |
UJZISNFXYWSPIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC=C1CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



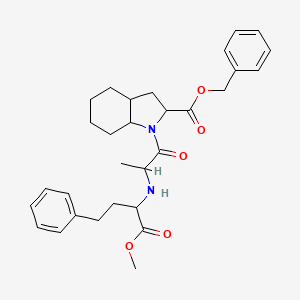

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
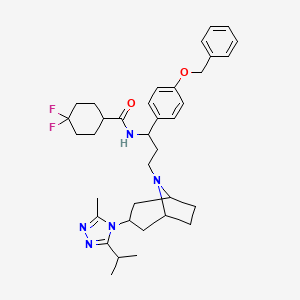

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
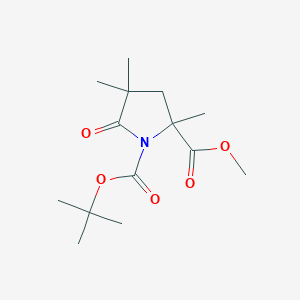

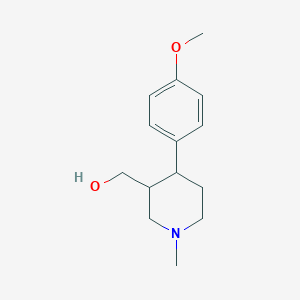
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
